molecular formula C23H20ClNO6 B14089702 Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Cat. No.: B14089702
M. Wt: 441.9 g/mol
InChI Key: HIMWFGTVILLKOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester typically involves the reaction of 2-chlorobenzaldehyde with ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate . The reaction is carried out in the presence of pyrrolidine and acetic acid in isopropyl alcohol at 37°C for 5 hours . The resulting mixture is then purified through flash chromatography using ethyl acetate/hexane as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, in the synthesis of Amlodipine Besilate, it acts as a calcium channel blocker, which helps in reducing blood pressure by relaxing blood vessels .

Comparison with Similar Compounds

Similar Compounds

    Amlodipine Besilate: A calcium channel blocker used to treat hypertension and angina.

    Nifedipine: Another calcium channel blocker with similar therapeutic effects.

    Verapamil: A compound with similar cardiovascular applications but different chemical structure.

Uniqueness

2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions also makes it valuable in organic synthesis.

Properties

Molecular Formula

C23H20ClNO6

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

InChI

InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3

InChI Key

HIMWFGTVILLKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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